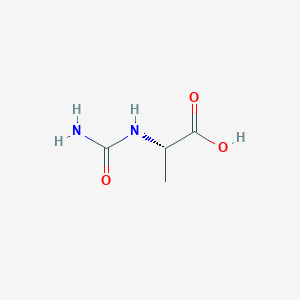
5-Chloro-2-hydroxy-3-nitrophenyl benzoate
Vue d'ensemble
Description
5-Chloro-2-hydroxy-3-nitrophenyl benzoate is a useful research compound. Its molecular formula is C13H8ClNO5 and its molecular weight is 293.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Conformation Studies
Research involving compounds structurally related to 5-Chloro-2-hydroxy-3-nitrophenyl benzoate, such as 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid, focuses on understanding their crystal structures and molecular conformations. These studies reveal that the orientation of functional groups in such molecules can significantly impact their molecular geometry and intermolecular interactions. For example, specific conformations can dictate how molecules stack or layer in solid states, which is crucial for understanding material properties and reactivity (A. Yatsenko & K. A. Paseshnichenko, 2014).
Environmental Biodegradation
Compounds like this compound can serve as intermediates in the biodegradation pathways of more complex organic pollutants. Studies on Pseudomonas cepacia P166, for example, have shown that bacterial strains can metabolize related compounds, transforming them into simpler molecules that can be further broken down through environmental processes. This has implications for using bioremediation techniques to clean up contaminated sites (J. J. Arensdorf & D. Focht, 1995).
Chemosensors for Ion Detection
Compounds with structural similarities to this compound have been explored as chemosensors for detecting specific ions, such as fluoride. The presence of hydroxyl and nitro groups adjacent to aromatic rings provides a basis for molecular interactions with anions, which can be utilized in designing sensitive and selective sensors for environmental and analytical applications (Jiantao Ma et al., 2013).
Tautomerism and Dye Chemistry
The behavior of carboxylate and phenolate groups in molecules related to this compound is of interest in dye chemistry, where tautomerism can affect dye properties. Understanding how these functional groups interact and stabilize in different environmental conditions can help in designing dyes with desired properties for various applications (A. Yatsenko & K. A. Paseshnichenko, 2016).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with a variety of carbonyl-containing compounds .
Mode of Action
It’s known that similar compounds can catalyze the nadph-dependent reduction of a wide variety of carbonyl-containing compounds to their corresponding alcohols .
Biochemical Pathways
The compound’s interaction with carbonyl-containing compounds suggests it may play a role in metabolic pathways involving these compounds .
Result of Action
Its ability to catalyze the reduction of carbonyl-containing compounds suggests it may influence cellular redox states .
Propriétés
IUPAC Name |
(5-chloro-2-hydroxy-3-nitrophenyl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO5/c14-9-6-10(15(18)19)12(16)11(7-9)20-13(17)8-4-2-1-3-5-8/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUOAENDVOLANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B3034514.png)
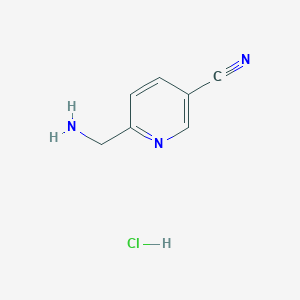

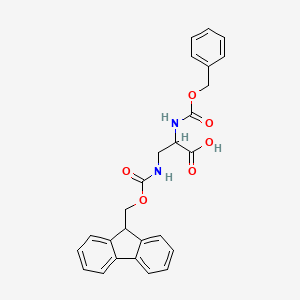
![3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B3034518.png)
![3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid](/img/structure/B3034520.png)
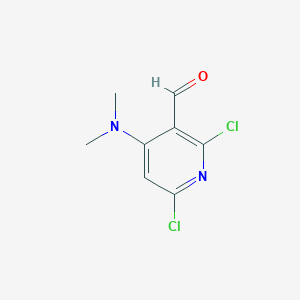
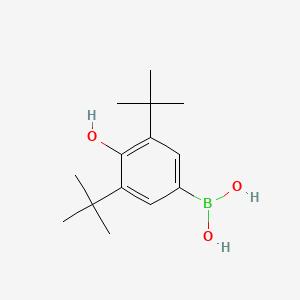
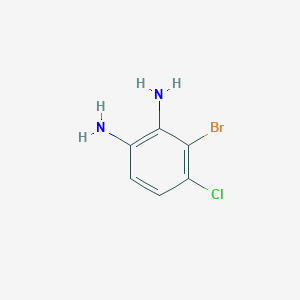
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B3034527.png)
![2-[(5Z)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B3034530.png)
